1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, also known as DMTB, is a boron-containing compound that has gained attention in recent years due to its potential applications in various scientific research fields. DMTB is a pyrazole derivative that has been synthesized using various methods, and its unique chemical structure has led to its use in different research applications.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is not fully understood, but it is believed to interact with various enzymes and proteins in the body, leading to its potential applications in medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and proteasome, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that its anti-cancer activity is due to its ability to inhibit the activity of proteasome. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to interact with various enzymes and proteins in the body.
Advantages and Limitations for Lab Experiments
1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several advantages for lab experiments, including its stability and ease of handling. This compound is a stable compound that can be stored for long periods without degradation, and it can be easily synthesized using various methods. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the research on 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, including the development of new synthetic methods, the exploration of its potential applications in different scientific research fields, and the investigation of its mechanism of action. The development of new synthetic methods for this compound could lead to the synthesis of new boron-containing compounds with unique properties and potential applications. The exploration of this compound's potential applications in different scientific research fields, such as materials science and catalysis, could lead to the development of new materials and catalysts with improved properties. Finally, the investigation of this compound's mechanism of action could lead to a better understanding of its potential applications in medicinal chemistry and other fields.
Synthesis Methods
1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be synthesized using different methods, including the reaction of 3,5-dimethylpyrazole with boron tribromide, followed by the reaction of the resulting boron-containing intermediate with tetramethyl-1,3,2-dioxaborolane. Another method involves the reaction of 1,3,5-trimethylpyrazole with boron trifluoride etherate, followed by the reaction of the resulting intermediate with tetramethyl-1,3,2-dioxaborolane. This compound can also be synthesized using other methods, such as the reaction of 3,5-dimethylpyrazole with boron trifluoride etherate, followed by the reaction of the resulting intermediate with tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been used as a ligand in the design of boron-containing drugs for the treatment of cancer and other diseases. In materials science, this compound has been used as a precursor for the synthesis of boron-containing polymers and other materials. In catalysis, this compound has been used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions and C-H bond functionalization reactions.
properties
IUPAC Name |
1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-8-7-9(13-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETUYGOJUSENMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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